molecular formula C12H9N3O2 B7813108 4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione CAS No. 81329-59-1

4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B7813108
CAS No.: 81329-59-1
M. Wt: 227.22 g/mol
InChI Key: USUCKGULNGXXRO-UHFFFAOYSA-N
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Description

4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione is an organic compound that belongs to the class of triazolidines. This compound features a naphthyl group attached to a triazolidine ring, which is a five-membered ring containing three nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. This intermediate is then reacted with hydrazine to yield the desired triazolidine compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the triazolidine ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include naphthoquinone derivatives, reduced triazolidine compounds, and various substituted naphthyl derivatives.

Scientific Research Applications

4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    1-Naphthylamine: Shares the naphthyl group but lacks the triazolidine ring.

    1-Naphthyl isocyanate: An intermediate in the synthesis of 4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione.

    Naphthoquinone derivatives: Formed through oxidation reactions of the compound.

Uniqueness: this compound is unique due to its triazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthyl-containing compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

4-naphthalen-1-yl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-13-14-12(17)15(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCKGULNGXXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608231
Record name 4-(Naphthalen-1-yl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-59-1
Record name 4-(Naphthalen-1-yl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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